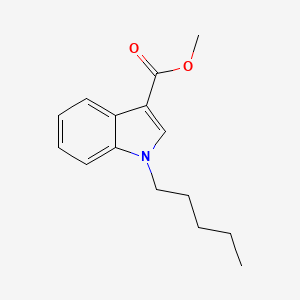

Methyl 1-pentyl-1H-indole-3-carboxylate

描述

属性

IUPAC Name |

methyl 1-pentylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSUKWLGFFSMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017335 | |

| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338925-20-4 | |

| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate

This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical characterization of Methyl 1-pentyl-1H-indole-3-carboxylate. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and forensic analysis.

Core Properties and Specifications

Methyl 1-pentyl-1H-indole-3-carboxylate is a synthetic compound recognized as an analog of the synthetic cannabinoid PB-22.[1] It is primarily utilized as an analytical reference standard in forensic and research applications.[1] The physiological and toxicological properties of this compound are not extensively studied.[1]

Chemical and Physical Data

A summary of the key chemical and physical properties of Methyl 1-pentyl-1H-indole-3-carboxylate is presented in the table below.

| Property | Value | Source |

| CAS Number | 1338925-20-4 | [2][3] |

| Molecular Formula | C₁₅H₁₉NO₂ | [2][3] |

| Formula Weight | 245.3 g/mol | [2][3] |

| Formal Name | 1-pentyl-1H-indole-3-carboxylic acid, methyl ester | [2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 46 - 49 ºC | [3] |

| Purity | ≥98% | [1] |

| UV λmax | 216, 289 nm | [2][3] |

| Solubility (DMF) | 16 mg/ml | [2] |

| Solubility (DMSO) | 16 mg/ml | [2] |

| Solubility (Ethanol) | 12.5 mg/ml | [2] |

| Storage Temperature | -20°C | [1] |

Spectroscopic and Analytical Data

The following table summarizes the available spectroscopic data for the characterization of Methyl 1-pentyl-1H-indole-3-carboxylate.

| Technique | Data | Source |

| Mass Spectrometry (MH+) | 246.1 | [3] |

| GC-MS | A searchable spectral database containing 70eV EI mass spectral data is available from Cayman Chemical. | [1] |

| ¹H NMR & ¹³C NMR | While specific data for the title compound is not readily available, data for the parent compound, Methyl 1H-indole-3-carboxylate, is well-documented and can serve as a reference. | [4][5][6] |

Synthesis and Experimental Protocols

The synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate can be achieved through a two-step process: (1) Fischer-Speier esterification of indole-3-carboxylic acid to form methyl indole-3-carboxylate (B1236618), followed by (2) N-alkylation of the indole (B1671886) ring with a pentyl group.

Step 1: Synthesis of Methyl Indole-3-carboxylate

This procedure follows the Fischer-Speier esterification method.

Materials:

-

Indole-3-carboxylic acid

-

Anhydrous methanol (B129727)

-

Concentrated sulfuric acid

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Protocol:

-

To a round-bottom flask, add indole-3-carboxylic acid and a magnetic stir bar.

-

In a fume hood, add an excess of anhydrous methanol to serve as both reactant and solvent. Stir until the acid is partially dissolved.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Note: This addition is exothermic.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water, which may cause the product to precipitate.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl indole-3-carboxylate.

-

The crude product can be further purified by recrystallization.

Step 2: N-alkylation of Methyl Indole-3-carboxylate

This procedure is a general method for the N-alkylation of indoles.

Materials:

-

Methyl indole-3-carboxylate

-

1-Bromopentane (B41390) (or other pentyl halide)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl indole-3-carboxylate in anhydrous DMF or THF.

-

Carefully add sodium hydride (a strong base) portion-wise to the solution at 0°C. Allow the mixture to stir for a short period to form the indole anion.

-

Slowly add 1-bromopentane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Logical and Pathway Visualizations

The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway for Methyl 1-pentyl-1H-indole-3-carboxylate.

Caption: Synthetic workflow for Methyl 1-pentyl-1H-indole-3-carboxylate.

As the physiological properties of Methyl 1-pentyl-1H-indole-3-carboxylate are largely unknown, the following diagram presents a hypothetical signaling pathway based on its structural similarity to other synthetic cannabinoids that are known to act as agonists at cannabinoid receptors (CB1 and CB2).

Caption: Hypothetical signaling pathway for Methyl 1-pentyl-1H-indole-3-carboxylate.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. tetratek.com.tr [tetratek.com.tr]

- 5. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl indole-3-carboxylate(942-24-5) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate (CAS: 1338925-20-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-pentyl-1H-indole-3-carboxylate, with CAS number 1338925-20-4, is a chemical compound recognized as an analog of the synthetic cannabinoid PB-22.[1][2] While it is structurally similar to known psychoactive substances, this particular molecule is primarily utilized in forensic and research settings for the identification and analysis of synthetic cannabinoids.[2][3] This guide provides a detailed overview of its chemical properties, a plausible synthesis pathway, available spectral data, and its presumed biological mechanism of action based on its structural class. It is important to note that the physiological and toxicological properties of this specific compound have not been extensively studied.[1][2]

Chemical and Physical Properties

Methyl 1-pentyl-1H-indole-3-carboxylate is a crystalline solid with a molecular formula of C15H19NO2 and a molecular weight of approximately 245.3 g/mol .[1] While specific melting and boiling points have not been determined, it is soluble in various organic solvents.[1]

| Property | Value | Source |

| CAS Number | 1338925-20-4 | [1][2][3] |

| Molecular Formula | C15H19NO2 | [1][2] |

| Molecular Weight | 245.3 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| UV λmax | 216, 289 nm | [1] |

| Solubility | DMF: 16 mg/ml, DMSO: 16 mg/ml, Ethanol: 12.5 mg/ml, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for Methyl 1-pentyl-1H-indole-3-carboxylate.

Experimental Protocol: N-Alkylation of Methyl 1H-indole-3-carboxylate

This protocol is a general procedure and may require optimization.

Materials:

-

Methyl 1H-indole-3-carboxylate

-

1-Bromopentane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of Methyl 1H-indole-3-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0°C and add 1-bromopentane (1.2 equivalents) dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure Methyl 1-pentyl-1H-indole-3-carboxylate.

Spectroscopic Data

Mass Spectrometry

A GC-MS spectrum is available for Methyl 1-pentyl-1H-indole-3-carboxylate, providing evidence for its molecular weight and fragmentation pattern.[4]

| Data Type | Value | Source |

| Molecular Ion (M+) | m/z 245.141579 | [4] |

| Ionization Type | Electron Ionization (EI) | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for Methyl 1-pentyl-1H-indole-3-carboxylate are not publicly available, the expected chemical shifts can be predicted based on the known spectra of Methyl 1H-indole-3-carboxylate and the expected influence of the N-pentyl group.

Predicted ¹H NMR Spectral Data:

-

Indole (B1671886) ring protons: Chemical shifts are expected to be similar to the parent compound, with slight shifts due to the N-alkylation. Aromatic protons would appear in the range of δ 7.0-8.0 ppm.

-

N-pentyl chain protons: A triplet corresponding to the methylene (B1212753) group attached to the nitrogen (N-CH2) would be expected around δ 4.1-4.3 ppm. The other methylene protons would appear as multiplets between δ 1.2-1.9 ppm, and the terminal methyl group would be a triplet around δ 0.9 ppm.

-

Methyl ester protons: A singlet for the O-CH3 group would be expected around δ 3.8-3.9 ppm.

Predicted ¹³C NMR Spectral Data:

-

Indole ring carbons: Similar to the parent compound, with shifts in the carbons adjacent to the nitrogen.

-

N-pentyl chain carbons: Resonances for the five carbons of the pentyl chain would be observed in the aliphatic region.

-

Ester carbonyl and methyl carbons: The carbonyl carbon would be in the range of δ 165 ppm, and the methyl carbon around δ 51 ppm.

Biological Activity and Signaling Pathways

As an analog of the synthetic cannabinoid PB-22, Methyl 1-pentyl-1H-indole-3-carboxylate is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2.[1][3][5] Synthetic cannabinoids like this compound are known to be potent, full agonists of these receptors, in contrast to Δ⁹-tetrahydrocannabinol (THC), which is a partial agonist.[3][6] This difference in efficacy can lead to more intense physiological and psychoactive effects.[6]

Cannabinoid Receptor Signaling Pathway

The activation of CB1 and CB2 receptors by an agonist initiates a cascade of intracellular events.

Caption: Agonist binding to cannabinoid receptors and downstream signaling.

Pathway Description:

-

Binding and Activation: Methyl 1-pentyl-1H-indole-3-carboxylate binds to and activates the CB1 and/or CB2 receptors, which are G-protein coupled receptors (GPCRs).

-

G-Protein Activation: This leads to the activation of inhibitory G-proteins (Gi/o).

-

Downstream Effects: The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels (inhibiting calcium channels and activating potassium channels) and activates the mitogen-activated protein kinase (MAPK) pathway.

-

Cellular Response: These signaling events ultimately result in the modulation of neurotransmitter release (in the case of CB1 receptors in the central nervous system) and changes in gene expression, leading to the physiological effects associated with cannabinoid receptor activation.

Applications in Research and Forensics

Due to its status as a research chemical and its relation to controlled substances, Methyl 1-pentyl-1H-indole-3-carboxylate serves as an analytical reference standard.[1] It is used by forensic laboratories to develop and validate analytical methods for the detection of synthetic cannabinoids in seized materials and biological samples.[2][3] Its well-defined chemical structure and properties allow for accurate identification and quantification in complex matrices.

Safety and Handling

According to the available Safety Data Sheet (SDS), Methyl 1-pentyl-1H-indole-3-carboxylate is not classified as a hazardous substance. However, as its toxicological properties are not well-known, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is intended for research and forensic use only and is not for human or veterinary use.[1]

Conclusion

Methyl 1-pentyl-1H-indole-3-carboxylate is a compound of significant interest to the forensic and research communities due to its structural similarity to illicit synthetic cannabinoids. While comprehensive data on its biological effects are lacking, its role as an analytical standard is crucial for the monitoring and control of new psychoactive substances. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its expected mechanism of action, serving as a valuable resource for professionals in the fields of chemistry, pharmacology, and forensic science. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. lookchem.com [lookchem.com]

- 3. Synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for Methyl 1-pentyl-1H-indole-3-carboxylate. This compound is recognized primarily as an analytical reference standard and an analog of the synthetic cannabinoid PB-22.[1] Due to its classification, it is intended for forensic and research applications only.[1]

Core Molecular and Physical Properties

Methyl 1-pentyl-1H-indole-3-carboxylate is a crystalline solid with the chemical formula C₁₅H₁₉NO₂ and a molecular weight of 245.3 g/mol .[1] Its structure features an indole (B1671886) core N-alkylated with a pentyl chain and substituted at the 3-position with a methyl carboxylate group.

| Property | Value | Source |

| CAS Number | 1338925-20-4 | [1][2] |

| Molecular Formula | C₁₅H₁₉NO₂ | [1][2] |

| Molecular Weight | 245.3 | [1] |

| Formal Name | 1-pentyl-1H-indole-3-carboxylic acid, methyl ester | [1] |

| SMILES | O=C(OC)C1=CN(CCCCC)C2=C1C=CC=C2 | [1] |

| Formulation | A crystalline solid | |

| Purity | ≥98% | [1] |

| UV Absorption (λmax) | 216, 289 nm | [1] |

Solubility Data

The solubility of Methyl 1-pentyl-1H-indole-3-carboxylate has been determined in various solvents, which is critical for the preparation of stock solutions and experimental assays.

| Solvent | Solubility |

| DMF | 16 mg/ml |

| DMSO | 16 mg/ml |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/ml |

| Ethanol | 12.5 mg/ml |

Data sourced from Cayman Chemical.[1]

Spectroscopic and Analytical Data

While comprehensive, publicly available 1H and 13C NMR spectra for Methyl 1-pentyl-1H-indole-3-carboxylate are limited, GC-MS data are available and are a primary tool for its identification in forensic analysis.[1] For reference, the 1H NMR data for the corresponding carboxylic acid (1-pentyl-1H-indole-3-carboxylic acid), a potential metabolite or synthetic precursor, has been reported.

¹H NMR Data for 1-pentyl-1H-indole-3-carboxylic acid (400 MHz, CDCl₃): [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.27-8.20 | m | 1H | Indole H |

| 7.93 | s | 1H | Indole H |

| 7.42-7.37 | m | 1H | Indole H |

| 7.33-7.28 | m | 2H | Indole H |

| 4.17 | t, J = 7.2 Hz | 2H | N-CH₂ |

| 1.94-1.85 | m | 2H | Pentyl CH₂ |

| 1.38-1.30 | m | 4H | Pentyl (CH₂)₂ |

| 0.90 | t, J = 6.9 Hz | 3H | Pentyl CH₃ |

Synthesis and Experimental Protocols

-

Esterification of Indole-3-carboxylic Acid: The synthesis would likely begin with the Fischer-Speier esterification of indole-3-carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to yield methyl 1H-indole-3-carboxylate.[4]

-

N-Alkylation: The subsequent step would be the N-alkylation of the resulting methyl 1H-indole-3-carboxylate with a pentyl halide (e.g., 1-bromopentane) in the presence of a base (e.g., sodium hydride) in an appropriate solvent like dimethylformamide (DMF).[5]

Generalized Experimental Workflow for Synthesis:

Caption: Generalized synthetic workflow for Methyl 1-pentyl-1H-indole-3-carboxylate.

Biological Activity and Signaling Pathways

Methyl 1-pentyl-1H-indole-3-carboxylate is an analog of the synthetic cannabinoid PB-22, which suggests it may act as a cannabinoid receptor agonist.[1] Synthetic cannabinoids typically exert their effects by binding to and activating the cannabinoid receptors CB1 and CB2, which are G-protein-coupled receptors (GPCRs).[6][7]

Activation of CB1 and CB2 receptors by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gαi/o subunit, characteristic of cannabinoid receptor signaling, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] The Gβγ subunit can modulate various downstream effectors, including ion channels.

Generalized Signaling Pathway for Indole-Based Synthetic Cannabinoids:

Caption: Postulated signaling pathway upon CB1/CB2 receptor activation.

It is important to note that specific quantitative data on the binding affinity (Ki) and functional activity (EC50) of Methyl 1-pentyl-1H-indole-3-carboxylate at cannabinoid receptors are not currently available in the public domain. The physiological and toxicological properties of this compound are not well-characterized.[1] Further research is required to elucidate its precise pharmacological profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 1-pentyl-1H-indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. diva-portal.org [diva-portal.org]

- 6. The Spicy Story of Cannabimimetic Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Presumed Mechanism of Action of Methyl 1-pentyl-1H-indole-3-carboxylate

A Technical Overview for the Scientific Community

Foreword

Methyl 1-pentyl-1H-indole-3-carboxylate is a synthetic compound identified within the broad and ever-expanding class of synthetic cannabinoids. While it is available as a research chemical and analytical standard, a comprehensive body of public scientific literature detailing its specific mechanism of action, quantitative pharmacological data, and in-depth toxicological profile remains conspicuously absent. This technical guide, therefore, aims to provide a foundational understanding of its presumed mechanism of action by drawing parallels with structurally related indole-based synthetic cannabinoids. The information herein is intended for researchers, scientists, and drug development professionals, and underscores the significant knowledge gaps that currently exist for this particular compound.

Executive Summary

Methyl 1-pentyl-1H-indole-3-carboxylate is structurally analogous to the synthetic cannabinoid PB-22.[1][2][3] Like many of its counterparts, its primary biological activity is anticipated to be mediated through interaction with the endocannabinoid system, specifically as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[3][4] However, without empirical data, its binding affinities, functional potencies, and potential for biased agonism are unknown. Metabolism, particularly ester hydrolysis, is a critical consideration, as the resulting carboxylic acid metabolite may exhibit its own distinct pharmacological profile.[5][6] This guide will explore the probable molecular interactions and signaling cascades based on the established pharmacology of analogous compounds.

The Endocannabinoid System: The Primary Target

The endocannabinoid system (ECS) is a ubiquitous neuromodulatory system that plays a crucial role in regulating a wide array of physiological processes. Its primary components are the cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. Synthetic cannabinoids, including presumably Methyl 1-pentyl-1H-indole-3-carboxylate, exert their effects by hijacking this system.

Cannabinoid Receptors: CB1 and CB2

-

CB1 Receptors: Predominantly expressed in the central nervous system (CNS), CB1 receptors are responsible for the psychoactive effects of cannabinoids.[4] Their activation modulates neurotransmitter release, influencing cognition, memory, appetite, and pain perception.

-

CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, CB2 receptors are key modulators of inflammatory and immune responses.[4]

Presumed Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action for indole-based synthetic cannabinoids generally follows a well-trodden path of receptor binding and subsequent intracellular signaling.

Receptor Binding and Activation

It is hypothesized that Methyl 1-pentyl-1H-indole-3-carboxylate binds to and activates CB1 and CB2 receptors. The indole (B1671886) scaffold, N-pentyl chain, and the ester at the 3-position are all expected to contribute to the binding affinity and efficacy at these receptors, based on structure-activity relationship (SAR) studies of similar compounds.[7][8]

G-Protein Coupling and Downstream Signaling

CB1 and CB2 are G-protein coupled receptors (GPCRs), primarily coupling to Gi/o proteins.[9] Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G-protein. This initiates a cascade of intracellular events.

Diagram of Presumed Signaling Pathway

Caption: Presumed signaling cascade following CB1/CB2 receptor activation.

The primary downstream effects of Gi/o activation by synthetic cannabinoids include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA).[9]

-

Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. This hyperpolarizes the neuron and reduces neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This can influence gene transcription and other cellular processes.[4]

The Critical Role of Metabolism

For ester-containing synthetic cannabinoids like PB-22 and its analogs, metabolism via ester hydrolysis is a significant pathway.[5][6] It is highly probable that Methyl 1-pentyl-1H-indole-3-carboxylate is metabolized in vivo to 1-pentyl-1H-indole-3-carboxylic acid. This metabolite may have its own affinity and efficacy at cannabinoid receptors, potentially contributing to the overall pharmacological and toxicological effects.

Diagram of Metabolic Pathway

Caption: Presumed primary metabolic pathway via ester hydrolysis.

Data Presentation: A Call for Empirical Evidence

Due to the lack of published research, a quantitative data table for Methyl 1-pentyl-1H-indole-3-carboxylate cannot be provided. For illustrative purposes, the following table outlines the type of data that is critically needed to understand its mechanism of action.

| Parameter | CB1 Receptor | CB2 Receptor | Experimental Assay |

| Binding Affinity (Ki) | Data Needed | Data Needed | Radioligand Binding Assay |

| Functional Potency (EC50) | Data Needed | Data Needed | GTPγS Binding or cAMP Assay |

| Efficacy (% of max) | Data Needed | Data Needed | GTPγS Binding or cAMP Assay |

Experimental Protocols: A Generalized Approach

While specific protocols for Methyl 1-pentyl-1H-indole-3-carboxylate are not available, the following outlines standard methodologies used for characterizing synthetic cannabinoids.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a receptor.

Workflow for Radioligand Binding Assay

Caption: Generalized workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response following receptor activation, determining potency (EC50) and efficacy.

-

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor agonism.

-

cAMP Accumulation Assay: This assay measures the inhibition of adenylyl cyclase activity.

Conclusion and Future Directions

The mechanism of action of Methyl 1-pentyl-1H-indole-3-carboxylate is presumed to follow the established paradigm of indole-based synthetic cannabinoids, primarily acting as an agonist at CB1 and CB2 receptors. However, this is an extrapolation based on structural similarity, not empirical evidence. The scientific community is currently faced with a significant data void for this compound.

To rigorously define its mechanism of action, future research must prioritize:

-

In vitro pharmacological characterization: Determination of binding affinities and functional potencies at CB1, CB2, and a panel of off-target receptors.

-

Metabolite identification and characterization: Elucidation of the metabolic pathways and pharmacological activity of its primary metabolites.

-

In vivo studies: Assessment of its physiological and behavioral effects in animal models.

Without such fundamental research, a comprehensive understanding of the biological effects and potential risks associated with Methyl 1-pentyl-1H-indole-3-carboxylate will remain elusive. This underscores the critical need for continued research and data sharing within the scientific community to keep pace with the rapid emergence of novel psychoactive substances.

References

- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 2. FUB-PB-22|Synthetic Cannabinoid Agonist|RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 6. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. limef.com [limef.com]

- 8. Structure-activity relationships of indole- and pyrrole-derived cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Spicy Story of Cannabimimetic Indoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate: A Synthetic Cannabinoid Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-pentyl-1H-indole-3-carboxylate, a synthetic cannabinoid analog. Due to a lack of extensive research on this specific compound, this document synthesizes available analytical data, outlines probable synthetic and analytical methodologies based on related compounds, and discusses its likely pharmacological properties by drawing parallels with its close structural analog, PB-22. The primary metabolic pathways are inferred from studies on related indole-3-carboxylate (B1236618) synthetic cannabinoids. This guide aims to serve as a foundational resource for researchers in the fields of pharmacology, toxicology, and forensic science.

Introduction

Methyl 1-pentyl-1H-indole-3-carboxylate is a synthetic compound classified as a cannabinoid analog. Structurally, it is an analog of PB-22, a potent synthetic cannabinoid, but lacks the quinoline (B57606) group present in PB-22.[1][2][3] It has been identified in herbal mixtures and is primarily used in forensic and research applications.[2][3][4] The physiological and toxicological properties of this specific compound are largely unknown, necessitating further investigation.[2][3] This guide provides a detailed examination of its chemical properties, probable synthesis, and expected biological activity.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Methyl 1-pentyl-1H-indole-3-carboxylate is presented in Table 1.

| Property | Value | Reference |

| Formal Name | 1-pentyl-1H-indole-3-carboxylic acid, methyl ester | [2][3] |

| CAS Number | 1338925-20-4 | [2][3][4] |

| Molecular Formula | C₁₅H₁₉NO₂ | [2][3][4] |

| Formula Weight | 245.3 g/mol | [2][3] |

| Purity | ≥98% | [3] |

| Formulation | A crystalline solid | [2] |

| Melting Point | 46 - 49 °C | |

| Solubility | DMF: 16 mg/ml, DMSO: 16 mg/ml, Ethanol: 12.5 mg/ml, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml | [2][3] |

| UV λmax | 216, 289 nm | [2][3] |

| SMILES | O=C(OC)C1=CN(CCCCC)C2=C1C=CC=C2 | [2][3] |

| InChI Key | FMSUKWLGFFSMTP-UHFFFAOYSA-N | [2][3] |

Synthesis and Characterization

Proposed Synthesis Pathway

A probable synthetic route involves a two-step process starting from methyl 1H-indole-3-carboxylate: N-alkylation followed by esterification if starting from the carboxylic acid, or direct N-alkylation of the methyl ester.

References

- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Link Between Methyl 1-pentyl-1H-indole-3-carboxylate and the Synthetic Cannabinoid PB-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core relationship between Methyl 1-pentyl-1H-indole-3-carboxylate and the potent synthetic cannabinoid PB-22 (Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate). This document provides a comprehensive overview of their chemical linkage, synthesis, and metabolic fate, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research, forensic, and drug development applications.

Core Relationship: A Precursor in Synthesis and a Product of Metabolism

Methyl 1-pentyl-1H-indole-3-carboxylate is a direct chemical precursor in the synthesis of PB-22. The synthetic process involves a two-step transformation:

-

Hydrolysis: The methyl ester group of Methyl 1-pentyl-1H-indole-3-carboxylate is hydrolyzed to yield 1-pentyl-1H-indole-3-carboxylic acid.

-

Esterification: The resulting carboxylic acid is then esterified with 8-hydroxyquinoline (B1678124) to produce the final product, PB-22.

Conversely, the primary metabolic pathway of PB-22 in humans involves the enzymatic hydrolysis of the ester bond. This metabolic process cleaves the quinolin-8-yl group, resulting in the formation of 1-pentyl-1H-indole-3-carboxylic acid, the same intermediate product from the initial synthetic hydrolysis step. This cyclical relationship underscores the close chemical association between the precursor, the final product, and its major metabolite.

Quantitative Data Summary

The following tables summarize the key quantitative data for Methyl 1-pentyl-1H-indole-3-carboxylate, 1-pentyl-1H-indole-3-carboxylic acid, and PB-22.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Methyl 1-pentyl-1H-indole-3-carboxylate | C₁₅H₁₉NO₂ | 245.32 |

| 1-pentyl-1H-indole-3-carboxylic acid | C₁₄H₁₇NO₂ | 231.29 |

| PB-22 | C₂₃H₂₂N₂O₂ | 358.43 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Mass Spectrometry (m/z) |

| Methyl 1-pentyl-1H-indole-3-carboxylate | Data not fully available in searched literature. | [M]+ 245.1416 |

| 1-pentyl-1H-indole-3-carboxylic acid | 8.27-8.20 (m, 1H), 7.93 (s, 1H), 7.42-7.37 (m, 1H), 7.33-7.28 (m, 2H), 4.17 (t, J = 7.2 Hz, 2H), 1.94-1.85 (m, 2H), 1.38-1.30 (m, 4H), 0.90 (t, J = 6.9 Hz, 3H)[1] | Data not available in searched literature. |

| PB-22 | Data not fully available in searched literature. | [M]+ 358.1681 |

Table 3: Pharmacological Data

| Compound | CB1 Receptor Affinity (EC₅₀) | CB2 Receptor Affinity (EC₅₀) |

| Methyl 1-pentyl-1H-indole-3-carboxylate | No data available. Presumed inactive as a cannabinoid receptor agonist. | No data available. Presumed inactive as a cannabinoid receptor agonist. |

| PB-22 | 5.1 nM | 37 nM |

Experimental Protocols

This section provides detailed methodologies for the synthesis of PB-22 from Methyl 1-pentyl-1H-indole-3-carboxylate and a representative protocol for studying its in vitro metabolism.

Synthesis of 1-pentyl-1H-indole-3-carboxylic acid from Methyl 1-pentyl-1H-indole-3-carboxylate (Hydrolysis)

This protocol is based on a documented procedure with a high reported yield.[1]

-

Reagents and Materials:

-

Methyl 1-pentyl-1H-indole-3-carboxylate (1.0 eq)

-

Ethanol (B145695) (EtOH)

-

Potassium hydroxide (B78521) (KOH) (85%)

-

Deionized water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Acetonitrile (B52724) (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve Methyl 1-pentyl-1H-indole-3-carboxylate (e.g., 2.34 g, 9.44 mmol) in ethanol (45 mL) in a round-bottom flask.[1]

-

Prepare a solution of potassium hydroxide (1.87 g, 28.33 mmol) in water (5 mL) and add it dropwise to the stirred reaction mixture.[1]

-

Stir the mixture at room temperature overnight.[1]

-

Add an additional portion of potassium hydroxide (1 g) to the mixture.[1]

-

Heat the reaction mixture to 75 °C and maintain for 4 hours.[1]

-

After cooling to room temperature, acidify the solution with 1 M HCl (2 x 25 mL).[1]

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).[1]

-

Combine the organic phases and remove residual water and ethanol under reduced pressure using acetonitrile as an azeotrope (repeat approximately 4 times).[1]

-

Further concentrate the solution under reduced pressure to yield 1-pentyl-1H-indole-3-carboxylic acid.

-

Expected Yield: Approximately 92%.[1]

-

Synthesis of PB-22 from 1-pentyl-1H-indole-3-carboxylic acid and 8-Hydroxyquinoline (Esterification)

This is a representative protocol based on general esterification methods.

-

Reagents and Materials:

-

1-pentyl-1H-indole-3-carboxylic acid (1.0 eq)

-

8-Hydroxyquinoline (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

-

Procedure:

-

Dissolve 1-pentyl-1H-indole-3-carboxylic acid and 8-hydroxyquinoline in anhydrous DCM in a round-bottom flask.

-

Add DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

In Vitro Metabolism of PB-22 using Human Hepatocytes

This protocol is based on published studies investigating the metabolism of PB-22.[2][3]

-

Reagents and Materials:

-

PB-22

-

Pooled cryopreserved human hepatocytes

-

Incubation medium (e.g., Williams' Medium E)

-

96-well plates or culture flasks

-

Incubator (37 °C, 5% CO₂)

-

Acetonitrile (for quenching)

-

Centrifuge

-

High-resolution mass spectrometer (e.g., TripleTOF)

-

-

Procedure:

-

Thaw and prepare human hepatocytes according to the supplier's instructions.

-

Seed the hepatocytes in culture plates and allow them to attach.

-

Prepare a stock solution of PB-22 in a suitable solvent (e.g., DMSO).

-

Incubate the hepatocytes with a final concentration of 10 µM PB-22 for up to 3 hours.[2]

-

At various time points (e.g., 0, 0.5, 1, 2, 3 hours), collect samples of the incubation mixture.

-

Quench the metabolic activity by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by high-resolution mass spectrometry to identify and quantify metabolites.[2][3]

-

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and relationships described in this guide.

Caption: Synthetic pathway of PB-22 from Methyl 1-pentyl-1H-indole-3-carboxylate.

Caption: Primary metabolic pathway of PB-22 via ester hydrolysis.

References

- 1. 1-pentyl-1H-indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate for Forensic and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-pentyl-1H-indole-3-carboxylate is a synthetic compound structurally related to a class of new psychoactive substances (NPS) known as synthetic cannabinoids. It is an analog of the potent synthetic cannabinoid PB-22 (QUPIC), lacking the quinoline (B57606) ester moiety and instead featuring a methyl ester.[1] This compound is primarily intended for forensic and research applications as an analytical reference standard.[1] Due to its structural similarity to controlled substances, understanding its chemical properties, synthesis, pharmacology, metabolism, and analytical detection is crucial for the forensic and research communities. The physiological and toxicological properties of Methyl 1-pentyl-1H-indole-3-carboxylate have not been extensively studied.[1] This guide provides a comprehensive overview of the current knowledge of this compound, with a focus on its forensic research applications.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of Methyl 1-pentyl-1H-indole-3-carboxylate is fundamental for its synthesis, handling, and analytical identification.

| Property | Value | Reference |

| Formal Name | 1-pentyl-1H-indole-3-carboxylic acid, methyl ester | [1] |

| CAS Number | 1338925-20-4 | [1] |

| Molecular Formula | C₁₅H₁₉NO₂ | [1] |

| Formula Weight | 245.3 g/mol | [1] |

| Purity | ≥98% (as a reference standard) | |

| Formulation | A crystalline solid | |

| Solubility | DMF: 16 mg/ml, DMSO: 16 mg/ml, Ethanol: 12.5 mg/ml, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1] |

| λmax | 216, 289 nm | [1] |

| SMILES | O=C(OC)C1=CN(CCCCC)C2=C1C=CC=C2 | [1] |

| InChI Code | InChI=1S/C₁₅H₁₉NO₂/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3 | [1] |

| InChI Key | FMSUKWLGFFSMTP-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic route would start with commercially available methyl indole-3-carboxylate (B1236618), which is then N-alkylated with 1-bromopentane (B41390).

Experimental Protocol (Proposed)

This protocol is a general guideline based on standard N-alkylation procedures for indoles.

Materials:

-

Methyl indole-3-carboxylate

-

1-Bromopentane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen source

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (argon or nitrogen), add a solution of methyl indole-3-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add 1-bromopentane (1.1 equivalents) dropwise to the reaction mixture.

-

Let the reaction proceed at room temperature overnight, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Methyl 1-pentyl-1H-indole-3-carboxylate.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pentyl chain protons, indole (B1671886) ring protons, and the methyl ester protons. |

| ¹³C NMR | Resonances for all 15 carbon atoms in the molecule, including the carbonyl carbon of the ester. |

| GC-MS | A molecular ion peak (m/z 245) and characteristic fragmentation patterns. |

| FTIR | Absorption bands for the C=O stretch of the ester, C-N stretching, and aromatic C-H stretching. |

Pharmacology and Mechanism of Action

As an analog of the synthetic cannabinoid PB-22, Methyl 1-pentyl-1H-indole-3-carboxylate is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2.[2] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is involved in modulating inflammation.[2]

Cannabinoid Receptor Binding and Activity

While specific binding affinity data for Methyl 1-pentyl-1H-indole-3-carboxylate are not available, studies on the closely related compound 5F-PB-22 provide valuable insights. 5F-PB-22 binds with high affinity to CB1 receptors, with a Kᵢ value of 0.13 nM, which is significantly lower than that of the well-known synthetic cannabinoid JWH-018 (3.38 nM).[3] It also demonstrates high potency and efficacy as a CB1 agonist.[3] Given the structural similarity, it is highly probable that Methyl 1-pentyl-1H-indole-3-carboxylate also exhibits potent CB1 receptor agonism.

| Compound | CB1 Receptor Binding Affinity (Kᵢ, nM) | CB1 Agonist Potency (EC₅₀, nM) | CB1 Agonist Efficacy (Eₘₐₓ, %) | Reference |

| 5F-PB-22 | 0.13 | 3.7 | 203 | [3] |

| JWH-018 | 3.38 | 20.2 | 163 | [3] |

Signaling Pathways

Activation of CB1 and CB2 receptors by an agonist like Methyl 1-pentyl-1H-indole-3-carboxylate initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gᵢ/ₒ family of G-proteins.

References

- 1. caymanchem.com [caymanchem.com]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Toxicological Profile Investigation of Methyl 1-pentyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview and a proposed investigational framework for the toxicological profile of Methyl 1-pentyl-1H-indole-3-carboxylate. As of the latest literature review, there is a significant lack of published physiological and toxicological data for this specific compound. The information presented herein is largely based on data from structurally similar compounds, particularly the synthetic cannabinoid PB-22 and its parent acid, to infer potential toxicological characteristics and guide future research.

Executive Summary

Methyl 1-pentyl-1H-indole-3-carboxylate is a chemical entity structurally related to synthetic cannabinoids. It is a methyl ester analog of 1-pentyl-1H-indole-3-carboxylic acid, which is a known metabolite of the synthetic cannabinoid PB-22 (QUPIC). Due to its structural similarity to psychoactive substances, a thorough toxicological evaluation is imperative to understand its potential effects on biological systems. This guide outlines the current knowledge gap and proposes a comprehensive toxicological investigation, including detailed experimental protocols and data presentation formats, to elucidate the safety profile of this compound.

Introduction and Current Knowledge

Methyl 1-pentyl-1H-indole-3-carboxylate is an analog of the synthetic cannabinoid PB-22, differing by the absence of the quinoline (B57606) group.[1] The physiological and toxicological properties of this specific compound are largely unknown.[1][2] Its parent acid, 1-pentyl-1H-indole-3-carboxylic acid, is a known metabolite of PB-22, but it also lacks a defined toxicological profile.[2][3]

PB-22, a potent synthetic cannabinoid, has been reported to induce bradycardia and hypothermia in animal models and has been associated with seizures in humans.[4] Synthetic cannabinoids, as a class, primarily act as agonists at the cannabinoid receptors CB1 and CB2, leading to a range of physiological and psychoactive effects.[5][6][7][8] The toxicity of synthetic cannabinoids can be severe, with reported effects including tachycardia, seizures, and neuropsychiatric symptoms.[9][10]

Given the structural relationship, it is plausible that Methyl 1-pentyl-1H-indole-3-carboxylate may exhibit activity at cannabinoid receptors and could potentially undergo hydrolysis in vivo, catalyzed by carboxylesterases, to form its parent acid and methanol.[11] A comprehensive toxicological assessment is therefore essential.

Proposed Toxicological Investigation

A tiered approach is proposed for the toxicological evaluation of Methyl 1-pentyl-1H-indole-3-carboxylate, encompassing in silico, in vitro, and in vivo studies.

In Silico Assessment

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: To predict potential toxicity endpoints, including carcinogenicity, mutagenicity, and reproductive toxicity, based on its chemical structure.

-

Pharmacokinetic Modeling (ADME): To predict its absorption, distribution, metabolism, and excretion properties.

In Vitro Toxicological Assessment

A battery of in vitro assays is proposed to evaluate the cytotoxic, genotoxic, and specific mechanistic effects of the compound.

The following table presents a hypothetical summary of potential in vitro toxicological data for Methyl 1-pentyl-1H-indole-3-carboxylate.

| Assay Type | Cell Line | Endpoint | Hypothetical IC50/EC50 (µM) |

| Cytotoxicity | HEK293 | Cell Viability (MTT Assay) | 75.5 |

| Cytotoxicity | HepG2 | Cell Viability (MTT Assay) | 52.8 |

| Genotoxicity | CHO-K1 | Chromosomal Aberration | Non-genotoxic up to 100 µM |

| hERG Channel Assay | HEK293 | hERG Current Inhibition | > 100 |

| Cannabinoid Receptor Binding | CHO-K1 (hCB1) | Ki (nM) | 15.2 |

| Cannabinoid Receptor Binding | CHO-K1 (hCB2) | Ki (nM) | 89.7 |

In Vivo Toxicological Assessment

Following in vitro evaluation, in vivo studies in appropriate animal models (e.g., rodents) are necessary to understand the systemic effects of the compound.

The following table provides a hypothetical summary of potential acute in vivo toxicological data for Methyl 1-pentyl-1H-indole-3-carboxylate.

| Species | Route of Administration | Endpoint | Hypothetical LD50 (mg/kg) |

| Mouse | Oral (p.o.) | Mortality | 350 |

| Rat | Intraperitoneal (i.p.) | Mortality | 120 |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human Embryonic Kidney (HEK293) or Human Hepatocellular Carcinoma (HepG2) cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of Methyl 1-pentyl-1H-indole-3-carboxylate is prepared in DMSO. Serial dilutions are made in culture media to achieve final concentrations ranging from 0.1 to 1000 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compound for 24 or 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated using non-linear regression analysis.

Cannabinoid Receptor Binding Assay

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.

-

Binding Reaction: The binding assay is performed in a final volume of 200 µL containing membrane protein (10-20 µg), a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940), and varying concentrations of Methyl 1-pentyl-1H-indole-3-carboxylate in a binding buffer.

-

Incubation: The reaction mixture is incubated at 30°C for 90 minutes.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled cannabinoid agonist. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

Potential Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the potential signaling pathway of Methyl 1-pentyl-1H-indole-3-carboxylate through the CB1 receptor, a common mechanism for synthetic cannabinoids.

Caption: Potential CB1 receptor signaling pathway for Methyl 1-pentyl-1H-indole-3-carboxylate.

Proposed In Vitro Toxicological Assessment Workflow

The diagram below outlines a logical workflow for the in vitro toxicological assessment of the compound.

Caption: Proposed workflow for the in vitro toxicological assessment.

Conclusion and Future Directions

There is currently a critical lack of toxicological data for Methyl 1-pentyl-1H-indole-3-carboxylate. Based on its structural similarity to the synthetic cannabinoid PB-22, it is prudent to assume potential activity at cannabinoid receptors and a corresponding toxicological profile. The proposed investigational framework provides a systematic approach to characterize the safety of this compound. Future research should prioritize the in vitro and in vivo studies outlined in this guide to fill the existing data gap and enable a comprehensive risk assessment. Such data is crucial for regulatory bodies, the scientific community, and public health.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-pentyl-1H-indole-3-carboxylic acid | 727421-73-0 [chemicalbook.com]

- 3. 1-pentyl-1H-indole-3-carboxylic acid | 727421-73-0 | Benchchem [benchchem.com]

- 4. PB-22 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Severe Toxicity Following Synthetic Cannabinoid Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endocannabinoid System Interaction of Methyl 1-pentyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated interaction of Methyl 1-pentyl-1H-indole-3-carboxylate with the endocannabinoid system. It is important to note that publicly available quantitative data on the binding affinity and functional activity of this specific compound is limited. One source explicitly states that the physiological and toxicological properties of this compound are not known[1]. Therefore, the quantitative data presented for Methyl 1-pentyl-1H-indole-3-carboxylate is hypothetical and serves as a template for data presentation. The experimental protocols provided are standard methodologies used for the characterization of novel cannabinoid receptor ligands.

Introduction

The endocannabinoid system (ECS) is a complex and crucial neuromodulatory system involved in a wide array of physiological processes, including pain perception, mood, appetite, and memory. The primary targets of the ECS are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). Methyl 1-pentyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole (B1671886) class of molecules, many of which are known to interact with cannabinoid receptors. This guide provides a technical overview of the expected interaction of Methyl 1-pentyl-1H-indole-3-carboxylate with the endocannabinoid system, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Core Concepts of Endocannabinoid System Interaction

The interaction of a ligand with the endocannabinoid system is primarily characterized by its binding affinity, potency, and efficacy at the CB1 and CB2 receptors.

-

Binding Affinity (Ki): This is a measure of how tightly a ligand binds to a receptor. It is the inhibition constant for a ligand in a competition binding assay. A lower Ki value indicates a higher binding affinity.

-

Potency (EC50): This refers to the concentration of a ligand that is required to produce 50% of its maximal effect. A lower EC50 value indicates a more potent compound.

-

Efficacy (Emax): This is the maximum response a ligand can produce upon binding to a receptor. Ligands can be full agonists (producing a maximal response), partial agonists (producing a submaximal response), or antagonists (producing no response and blocking the effect of agonists).

Data Presentation: Pharmacological Profile

The following tables summarize the anticipated pharmacological profile of Methyl 1-pentyl-1H-indole-3-carboxylate at human CB1 and CB2 receptors, alongside data for related indole-based synthetic cannabinoids to provide context.

Table 1: Cannabinoid Receptor Binding Affinity (Ki)

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference Compound(s) |

| Methyl 1-pentyl-1H-indole-3-carboxylate | TBD | TBD | N/A |

| Cumyl-CBMICA | 29.3 | - | Cumyl-CBMINACA |

| Cumyl-CBMINACA | 1.32 | - | Cumyl-CBMICA |

| MDMB-CHMICA Analog (2-chloro) | 0.58 | - | MDMB-CHMICA |

| MDMB-CHMICA Analog (4-chloro) | 9.8 | - | MDMB-CHMICA |

TBD: To Be Determined. Data for the target compound is not currently available in the public domain.

Table 2: Cannabinoid Receptor Functional Activity (EC50 and Emax)

| Compound | Assay Type | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) | Reference Compound(s) |

| Methyl 1-pentyl-1H-indole-3-carboxylate | GTPγS Binding | TBD | TBD | TBD | TBD | N/A |

| Cumyl-CBMICA | GTPγS Binding | 497 | 168 | - | - | Cumyl-CBMINACA |

| Cumyl-CBMINACA | GTPγS Binding | 55.4 | 207 | - | - | Cumyl-CBMICA |

TBD: To Be Determined. Data for the target compound is not currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the pharmacological profile of a novel cannabinoid ligand like Methyl 1-pentyl-1H-indole-3-carboxylate.

Radioligand Competition Binding Assay for CB1 and CB2 Receptors

This assay is used to determine the binding affinity (Ki) of the test compound.

Materials:

-

Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Test compound: Methyl 1-pentyl-1H-indole-3-carboxylate.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add the cell membranes, [³H]CP-55,940, and either the test compound, binding buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the G-protein activation following receptor agonism and is used to determine the potency (EC50) and efficacy (Emax) of the test compound.

Materials:

-

Membranes from cells expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

Test compound: Methyl 1-pentyl-1H-indole-3-carboxylate.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the cell membranes, GDP, and the test compound. Pre-incubate at 30°C for 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the response produced by a standard full agonist (e.g., CP-55,940).

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the canonical signaling pathway of the CB1 receptor, a G-protein coupled receptor (GPCR). Agonist binding to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of ion channels.

Caption: CB1 Receptor Signaling Pathway.

Experimental Workflow

The diagram below outlines the typical workflow for characterizing the pharmacological properties of a novel cannabinoid ligand.

Caption: Pharmacological Characterization Workflow.

Logical Relationships in Structure-Activity

This diagram illustrates the general structure-activity relationships (SAR) for indole-based cannabinoids, which can provide insights into the expected activity of Methyl 1-pentyl-1H-indole-3-carboxylate.

Caption: Indole Cannabinoid SAR.

Conclusion

References

An In-depth Technical Guide to the Chemical Synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. The primary focus of this document is the detailed methodology for its synthesis via the N-alkylation of methyl indole-3-carboxylate (B1236618). This guide includes detailed experimental protocols, tabulated quantitative data for key reaction parameters, and visualizations of the synthetic workflow to facilitate understanding and replication in a laboratory setting. While other methods for the synthesis of the indole-3-carboxylate core exist, this guide will concentrate on the most direct and widely applicable route for the preparation of the title compound.

Introduction

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals. Functionalization of the indole core, particularly at the N-1 and C-3 positions, allows for the modulation of its physicochemical and pharmacological properties. Methyl 1-pentyl-1H-indole-3-carboxylate is an N-alkylated derivative of methyl indole-3-carboxylate and serves as a key intermediate in the synthesis of various target compounds in drug development programs. This guide details a robust and efficient synthetic route to this valuable building block.

Overview of Synthetic Strategies

While several methods exist for the synthesis of the indole-3-carboxylate core, including the Fischer indole synthesis, palladium-catalyzed carbonylations, and cyclization of substituted anilines, the most straightforward and common approach for the preparation of Methyl 1-pentyl-1H-indole-3-carboxylate is the direct N-alkylation of commercially available or readily synthesized methyl indole-3-carboxylate.

Primary Synthetic Route: N-Alkylation

The N-alkylation of the indole ring is a fundamental transformation in indole chemistry. This reaction typically involves the deprotonation of the indole nitrogen with a suitable base to form the indolide anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent. For the synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate, a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, is used as the alkylating agent.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate via the N-alkylation of methyl indole-3-carboxylate.

Synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate

This protocol is adapted from established N-alkylation procedures for indole derivatives.

Reaction Scheme:

Materials:

-

Methyl 1H-indole-3-carboxylate

-

1-Bromopentane (or 1-Iodopentane)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Reflux condenser or setup for inert atmosphere (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 1H-indole-3-carboxylate (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

-

Deprotonation:

-

Using Sodium Hydride (strong base): Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, during which hydrogen gas will evolve.

-

Using Potassium Carbonate (weaker base): Add potassium carbonate (2.0 - 3.0 eq) to the solution.

-

-

Alkylation: To the resulting mixture, add 1-bromopentane (1.2 - 1.5 eq) dropwise at 0 °C (if using NaH) or at room temperature (if using K₂CO₃).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If using sodium hydride, carefully quench the excess NaH by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure Methyl 1-pentyl-1H-indole-3-carboxylate.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate.

Table 1: Reagent Quantities and Reaction Conditions

| Reagent/Parameter | Molar Ratio (eq) | Typical Amount | Role |

| Methyl 1H-indole-3-carboxylate | 1.0 | (e.g., 5.0 g, 28.5 mmol) | Starting Material |

| Sodium Hydride (60%) | 1.1 - 1.2 | (e.g., 1.26 - 1.37 g) | Base |

| or Potassium Carbonate | 2.0 - 3.0 | (e.g., 7.88 - 11.8 g) | Base |

| 1-Bromopentane | 1.2 - 1.5 | (e.g., 4.2 - 5.3 mL) | Alkylating Agent |

| Anhydrous DMF | - | (e.g., 50 - 100 mL) | Solvent |

| Reaction Temperature | - | 50 - 80 °C | Condition |

| Reaction Time | - | 4 - 12 hours | Condition |

Table 2: Product Characterization

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₂ |

| Molecular Weight | 245.32 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| CAS Number | 1338925-20-4[1] |

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and logical relationships in the preparation of Methyl 1-pentyl-1H-indole-3-carboxylate.

Caption: Synthetic workflow for Methyl 1-pentyl-1H-indole-3-carboxylate.

Caption: Key structural components of the target molecule.

Conclusion

This technical guide has outlined a detailed and practical approach for the synthesis of Methyl 1-pentyl-1H-indole-3-carboxylate. The N-alkylation of methyl indole-3-carboxylate is a reliable and high-yielding method, suitable for laboratory-scale preparation. The provided experimental protocol, along with the tabulated data and workflow visualizations, serves as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production of this important chemical intermediate.

References

Spectroscopic and Spectrometric Characterization of Methyl 1-pentyl-1H-indole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Methyl 1-pentyl-1H-indole-3-carboxylate is an indole (B1671886) derivative characterized by a pentyl group at the N1 position of the indole ring and a methyl carboxylate group at the C3 position. Its chemical properties are presented in Table 1.

Table 1: Chemical Properties of Methyl 1-pentyl-1H-indole-3-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₂ | [1][2] |

| Molecular Weight | 245.32 g/mol | [1][2] |

| Exact Mass | 245.1416 g/mol | |

| CAS Number | 1338925-20-4 | [1][2] |

Predicted Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl 1-pentyl-1H-indole-3-carboxylate. These predictions are based on the known spectra of Methyl 1H-indole-3-carboxylate and the anticipated electronic effects of the N-pentyl substituent.

Predicted ¹H NMR Data

The expected proton NMR chemical shifts are summarized in Table 2. The N-pentyl group is expected to influence the chemical shifts of the indole core protons.

Table 2: Predicted ¹H NMR (CDCl₃, 400 MHz) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.10 | d | 1H | H-4 |

| ~ 7.85 | s | 1H | H-2 |

| ~ 7.40 | d | 1H | H-7 |

| ~ 7.30 | t | 1H | H-6 |

| ~ 7.25 | t | 1H | H-5 |

| ~ 4.15 | t | 2H | N-CH₂ |

| ~ 3.90 | s | 3H | O-CH₃ |

| ~ 1.90 | p | 2H | N-CH₂-CH₂ |

| ~ 1.35 | m | 4H | -(CH₂)₂- |

| ~ 0.90 | t | 3H | -CH₃ |

Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts are detailed in Table 3.

Table 3: Predicted ¹³C NMR (CDCl₃, 100 MHz) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 165.5 | C=O |

| ~ 136.0 | C-7a |

| ~ 130.0 | C-2 |

| ~ 126.0 | C-3a |

| ~ 122.5 | C-6 |

| ~ 121.5 | C-4 |

| ~ 121.0 | C-5 |

| ~ 109.5 | C-7 |

| ~ 105.0 | C-3 |

| ~ 51.0 | O-CH₃ |

| ~ 47.0 | N-CH₂ |

| ~ 29.0 | N-CH₂-CH₂ |

| ~ 28.5 | N-(CH₂)₂-CH₂ |

| ~ 22.5 | N-(CH₂)₃-CH₂ |

| ~ 14.0 | -CH₃ |

Mass Spectrometry Data

The expected mass spectrometry data is presented in Table 4. The fragmentation pattern is predicted based on the structure of the molecule.

Table 4: Mass Spectrometry (Electron Ionization, EI) Data

| m/z | Predicted Fragment |

| 245 | [M]⁺ (Molecular Ion) |

| 188 | [M - C₄H₉]⁺ |

| 174 | [M - C₅H₁₁]⁺ |

| 130 | [Indole-3-C=O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 1-pentyl-1H-indole-3-carboxylate in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-